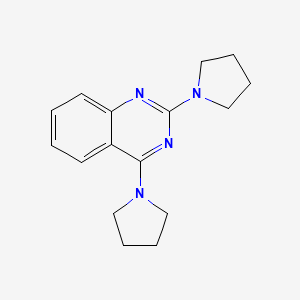
2,4-Bis(1-pyrrolidinyl)quinazoline
描述
2,4-bis(1-pyrrolidinyl)quinazoline is a member of quinazolines.
科学研究应用
Anticancer Activity
The most notable application of 2,4-bis(1-pyrrolidinyl)quinazoline is its role as an anticancer agent. Research indicates that quinazoline derivatives can inhibit various protein kinases associated with cancer progression, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Case Studies
- A study demonstrated that derivatives of quinazoline, including this compound, showed potent cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range. For example, modifications to the quinazoline scaffold significantly enhanced its activity against prostate cancer cells .
- Another investigation into quinazoline derivatives reported their effectiveness in inhibiting tubulin polymerization, a critical process for cell division. This action further supports their potential as anticancer agents by disrupting mitotic processes in cancer cells .
Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of quinazoline derivatives. Specifically, this compound has shown potential as a fluoroquinolone-like inhibitor against bacterial gyrase and DNA topoisomerase IV.
Case Studies
- In vitro studies revealed that certain derivatives exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative strains. For instance, compounds derived from this compound demonstrated significant inhibition zones compared to standard antibiotics like ampicillin .
Other Therapeutic Applications
Beyond oncology and antimicrobial activity, quinazolines have been investigated for various other therapeutic effects:
- Anti-inflammatory Agents : Some studies suggest that quinazoline derivatives may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
- Anticonvulsant Activity : There is emerging evidence supporting the use of quinazolines as anticonvulsants, providing a novel approach for managing seizure disorders .
属性
分子式 |
C16H20N4 |
|---|---|
分子量 |
268.36 g/mol |
IUPAC 名称 |
2,4-dipyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C16H20N4/c1-2-8-14-13(7-1)15(19-9-3-4-10-19)18-16(17-14)20-11-5-6-12-20/h1-2,7-8H,3-6,9-12H2 |
InChI 键 |
VGDXTDLSFZUVNN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4 |
规范 SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














